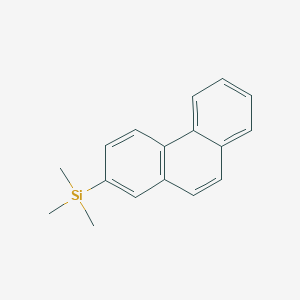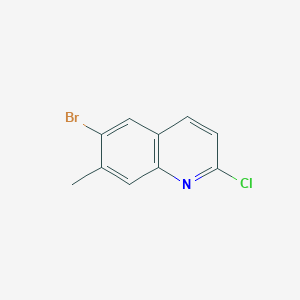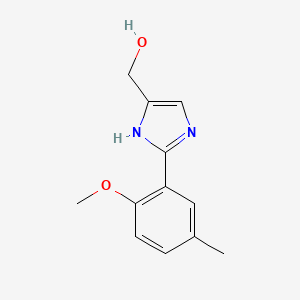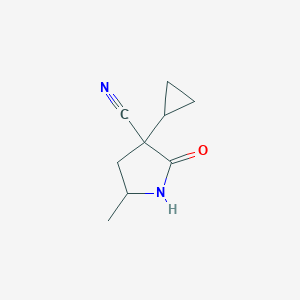
2-Iodo-4-vinylphenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-vinylphenyl acetate is an organic compound with the molecular formula C10H9IO2 It is a derivative of phenol, where the phenolic hydroxyl group is acetylated, and the aromatic ring is substituted with an iodine atom at the 2-position and a vinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-vinylphenyl acetate typically involves the following steps:
Iodination: The starting material, 4-vinylphenol, is iodinated using iodine and a suitable oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Acetylation: The iodinated product, 2-iodo-4-vinylphenol, is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-vinylphenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with unique properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used to replace the iodine atom.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate polymerization of the vinyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.
Polymers: The polymerization of the vinyl group can lead to the formation of polyvinylphenyl acetate or copolymers with other monomers.
Applications De Recherche Scientifique
2-Iodo-4-vinylphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used to create polymers with specific properties, useful in coatings, adhesives, and other materials.
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-iodo-4-vinylphenyl acetate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Polymerization: The vinyl group undergoes radical polymerization, where the double bond is broken, and new carbon-carbon bonds are formed to create a polymer chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetoxystyrene: Similar to 2-iodo-4-vinylphenyl acetate but without the iodine atom. It is used in polymerization reactions to create polyvinyl acetate derivatives.
2-Iodo-4-methylphenyl Acetate: Similar structure but with a methyl group instead of a vinyl group. It is used in different organic synthesis applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a vinyl group on the aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9IO2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
(4-ethenyl-2-iodophenyl) acetate |
InChI |
InChI=1S/C10H9IO2/c1-3-8-4-5-10(9(11)6-8)13-7(2)12/h3-6H,1H2,2H3 |
Clé InChI |
WJNWNWLIEUSOOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)

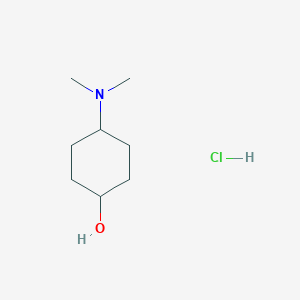
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
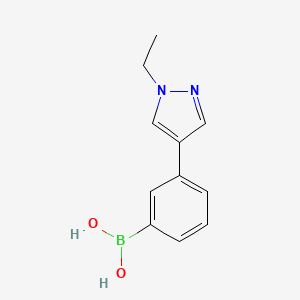

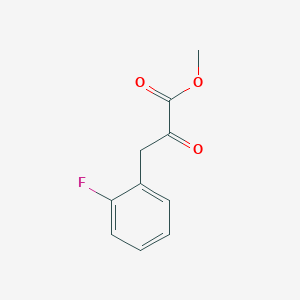
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
